4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c16-9-3-4-12(11(17)6-9)19-14(20)7-13(15(21)22)18-8-10-2-1-5-23-10/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSWKPHZBXZWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 2,4-Difluoroaniline Derivative: Starting with 2,4-difluoronitrobenzene, reduction to 2,4-difluoroaniline can be achieved using hydrogenation or other reducing agents.
Coupling with Furan-2-ylmethylamine: The 2,4-difluoroaniline can be coupled with furan-2-ylmethylamine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Oxobutanoic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include enzymes, receptors, or other proteins involved in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- 4-((2,4-Difluorophenyl)amino)-2-((thiophen-2-ylmethyl)amino)-4-oxobutanoic acid
Uniqueness
The presence of the difluorophenyl and furan-2-ylmethyl groups in 4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Biological Activity
4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluorophenyl group and a furan moiety which are crucial for its biological activity.
Synthesis
The synthesis of the compound involves several steps including the formation of the oxobutanoic acid backbone followed by the introduction of the difluorophenyl and furan groups. The methodology typically utilizes standard organic synthesis techniques such as nucleophilic substitution and coupling reactions.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies indicate that derivatives of 4-oxobutanoic acids can reduce inflammation markers in vitro and in vivo models.
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Compound Tested | Model Used | Result |
|---|---|---|---|
| Substituted 4-Oxobutanoic Acids | Rat paw edema model | Significant reduction in edema | |
| Furan derivatives | Mouse model | Decreased IL-6 and TNF-alpha levels |
Analgesic Activity
The compound has also been evaluated for its analgesic properties. In various animal models, it has shown efficacy in reducing pain responses, comparable to standard analgesics.
Table 2: Analgesic Efficacy Comparison
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
- Modulation of Pain Pathways : It may interact with pain signaling pathways, potentially affecting opioid receptors or other pain mediators.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Study on Chronic Pain Management : A clinical trial involving a derivative showed significant improvement in chronic pain patients compared to placebo.
- Inflammatory Disease Treatment : Another study highlighted the potential for treating rheumatoid arthritis with related compounds demonstrating reduced joint inflammation.
Q & A
Q. What are the recommended synthetic routes for 4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 2,4-difluoroaniline with a ketone-containing intermediate (e.g., 4-oxobutanoic acid derivatives). Key steps include:
- Amide bond formation : Reacting 2,4-difluoroaniline with a maleic anhydride derivative under anhydrous conditions in acetone or THF, followed by furan-2-ylmethylamine substitution .
- Optimization : Use catalysts like DMAP or DCC for coupling, and monitor reaction progress via TLC or HPLC. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can confirm the presence of fluorophenyl (δ 6.8–7.4 ppm), furan (δ 7.5–8.2 ppm), and amide protons (δ 8.0–8.5 ppm) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and dihedral angles (e.g., N–C=O resonance at ~1.35 Å, fluorophenyl ring inclination of 24.8°–77.1° from the amide plane) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 357.1) .
Q. What are the primary chemical modification strategies to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent variation : Replace 2,4-difluorophenyl with other halogenated aryl groups (e.g., 4-bromophenyl ) or modify the furan moiety (e.g., thiophene substitution) .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., –NO) on the aryl ring to enhance electrophilicity or methyl groups on the furan to alter steric effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%) .
- Meta-analysis : Compare IC values across studies (e.g., antimicrobial vs. anticancer assays) and correlate with structural analogs (e.g., thieno-thiazole derivatives ).
- Validate targets : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities directly .
Q. What computational approaches are used to model the interaction between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonds with the amide group and π-π stacking with the fluorophenyl ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates stable binding) .
- QSAR modeling : Develop models using MOE or Schrödinger to link electronic properties (HOMO/LUMO) to activity .
Q. How to design experiments to investigate the compound’s metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation) and phase II (glucuronidation) products .
- Pharmacokinetic profiling : Administer intravenously/orally to rodents and collect plasma at intervals (0–24h). Calculate AUC, C, and t using non-compartmental analysis in Phoenix WinNonlin .
- Tissue distribution : Use radiolabeled F analogs and PET imaging to track uptake in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
